![molecular formula C17H12Cl2N2O3 B2834185 [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate CAS No. 320420-90-4](/img/structure/B2834185.png)
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
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Overview
Description
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, also known as Z-5-Cl-PMA, is a synthetic compound with a wide range of scientific applications. It is a derivative of the indole family of compounds and is a non-toxic, water-soluble compound. Z-5-Cl-PMA has been used in research to study the mechanism of action of various compounds, as well as to study biochemical and physiological effects. In addition, it is used in laboratory experiments to study the advantages and limitations of various compounds.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, certain derivatives have shown inhibitory activity against influenza A . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This means that they could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown cytotoxicity against selected human cancer cell lines . This suggests that they could potentially be used in the development of new anticancer drugs.
Anti-HIV Activity
Certain indole derivatives have been reported as anti-HIV agents . This suggests that our compound could potentially be used in the development of new drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This means that they could potentially be used in the treatment of conditions characterized by oxidative stress.
Antimicrobial Activity
Indole derivatives have also been found to have antimicrobial properties . This suggests that they could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This means that they could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to have antidiabetic properties . This suggests that they could potentially be used in the development of new drugs for the treatment of diabetes.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
It’s known that indole derivatives participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that indole derivatives have a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-10(22)24-20-16-14-8-13(19)6-7-15(14)21(17(16)23)9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUDJYXIEXZSKT-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
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